Multi-Target Activity: NMDAR and Monoamine Transporters
NMDA receptor antagonist 5 (Compound A17) differentiates from selective NMDAR-only antagonists through its quantifiable multi-target profile engaging four distinct targets: NMDAR, SERT, DAT, and NET . Unlike D-AP5, which acts as a selective competitive NMDA antagonist with a Kd of 1.4 μM at the glutamate binding site without reported monoamine transporter activity [1], Compound A17 shows measurable potency across all four targets in parallel assay conditions [2]. This multi-target signature is experimentally defined by a set of IC50 values measured under consistent assay formats .
| Evidence Dimension | Target engagement potency (IC50) across four distinct receptor/transporter systems |
|---|---|
| Target Compound Data | NMDAR IC50 = 0.3 μM; SERT IC50 = 1.1 μM; DAT IC50 = 0.7 μM; NET IC50 = 2.7 μM |
| Comparator Or Baseline | D-AP5: NMDAR Kd = 1.4 μM (competitive antagonist at glutamate binding site); no reported SERT/DAT/NET activity |
| Quantified Difference | Target compound engages 3 additional targets (SERT/DAT/NET) with IC50 values ranging from 0.7-2.7 μM, representing a distinct polypharmacological profile versus D-AP5's single-target NMDAR activity |
| Conditions | In vitro biochemical/cellular assays; specific assay protocols per vendor technical datasheets |
Why This Matters
This multi-target profile enables research applications where concurrent modulation of glutamatergic and monoaminergic systems is desired, such as depression models, where compound selection based solely on NMDAR potency would overlook this functional differentiation.
- [1] MedChemExpress. D-AP5 (D-APV) Product Datasheet. Competitive NMDA antagonist with Kd = 1.4 μM at glutamate binding site. View Source
- [2] MedChemExpress. NMDAR antagonist 5 (Compound A17) Product Datasheet. NMDAR IC50 = 0.3 μM; SERT IC50 = 1.1 μM; DAT IC50 = 0.7 μM; NET IC50 = 2.7 μM. View Source
